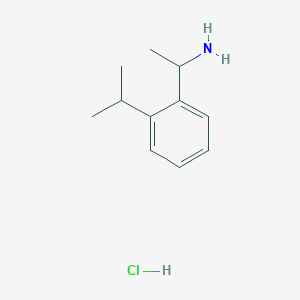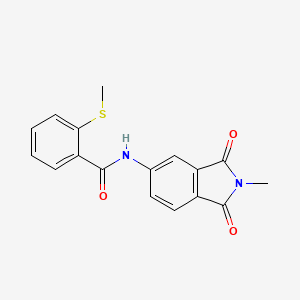
N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-methylsulfanylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-methylsulfanylbenzamide, also known as MI-2, is a small molecule inhibitor that specifically targets the MDM2-p53 interaction. The MDM2 protein is an important negative regulator of the tumor suppressor protein p53, which plays a crucial role in preventing cancer development. MI-2 has shown promising results in preclinical studies as a potential anticancer agent.
科学的研究の応用
Synthesis and Antibacterial Evaluation
One study involves the synthesis and molecular docking of 2-(4-(4-aminophenylsulfonyl) phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives. These compounds, including N-(4-(4-(1,4-dioxo-3-(thiophen-2-ylthio)-1,4-dihydronaphthalen-2-ylamino)phenylsulfonyl)phenyl)-3-methylbenzamide, exhibited significant antibacterial properties, with one showing the lowest minimum inhibitory concentration (MIC) against Proteus vulgaris. This highlights the potential of structurally related compounds in developing new antibacterial agents (Ravichandiran et al., 2015).
Cellular Proliferation in Tumors
Another research focus is on cellular proliferation markers for tumors. A study evaluated the safety, dosimetry, and feasibility of using a cellular proliferative marker, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), in PET imaging for patients with newly diagnosed malignant neoplasms. The study found significant correlations between tumor uptake of 18F-ISO-1 and proliferation markers, suggesting the utility of similar compounds in evaluating solid tumors' proliferative status (Dehdashti et al., 2013).
Synthesis and Biological Activity
Another study focused on the synthesis and biological activity of derivatives incorporating the 1,3-dioxoisoindol-2-yl methyl group. These compounds showed promising antibacterial activities, indicating the potential of such molecules in developing new antimicrobial agents. This research highlights the broad spectrum of biological activities that compounds with structural similarities to N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-methylsulfanylbenzamide can exhibit, suggesting their relevance in scientific research aimed at discovering new therapeutic agents (Patel & Dhameliya, 2010).
特性
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-19-16(21)11-8-7-10(9-13(11)17(19)22)18-15(20)12-5-3-4-6-14(12)23-2/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMGVKMZMAFLNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

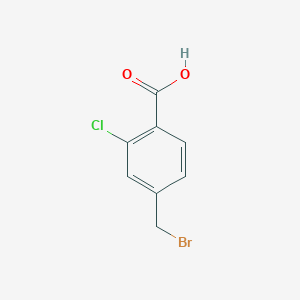
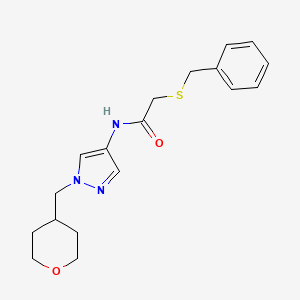
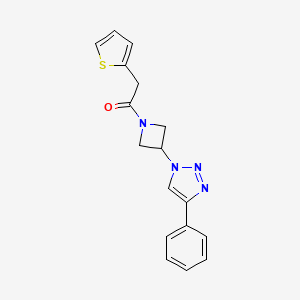
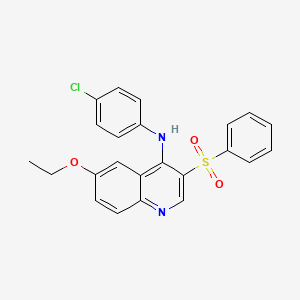
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide](/img/structure/B2724406.png)
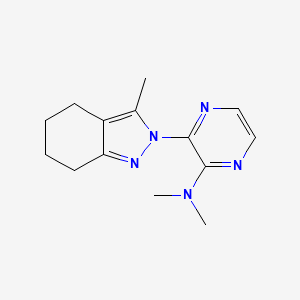
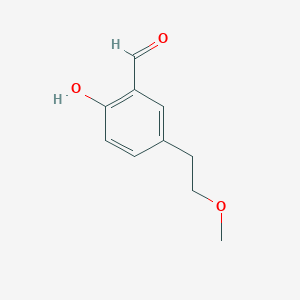
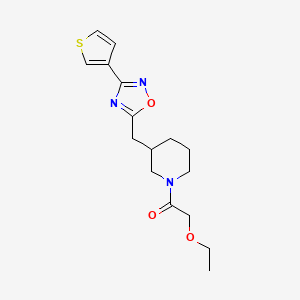
![2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid](/img/structure/B2724415.png)
![2-butyl-5-methyl-6-pyridin-3-yl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine](/img/structure/B2724417.png)


![7,7,9,9-Tetrafluorobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2724420.png)
